Ethyl hexadecanoate;ethyl octadecanoate

Biodiesel combustion Cetane number NOx emissions

Ethyl hexadecanoate (ethyl palmitate, C16:0 ethyl ester) and ethyl octadecanoate (ethyl stearate, C18:0 ethyl ester) are saturated fatty acid ethyl esters (FAEE) belonging to the broader class of biodiesel-relevant monoalkyl esters. These compounds are typically present as co-occurring constituents in tallow-derived biodiesel, where ethyl palmitate constitutes 37.36% and ethyl stearate 14.78% of the ester fraction.

Molecular Formula C38H76O4
Molecular Weight 597.0 g/mol
Cat. No. B8253424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexadecanoate;ethyl octadecanoate
Molecular FormulaC38H76O4
Molecular Weight597.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C20H40O2.C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;3-17H2,1-2H3
InChIKeyCVMFKHJTKIOMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexadecanoate and Ethyl Octadecanoate: Fatty Acid Ethyl Ester Baseline Characteristics


Ethyl hexadecanoate (ethyl palmitate, C16:0 ethyl ester) and ethyl octadecanoate (ethyl stearate, C18:0 ethyl ester) are saturated fatty acid ethyl esters (FAEE) belonging to the broader class of biodiesel-relevant monoalkyl esters [1]. These compounds are typically present as co-occurring constituents in tallow-derived biodiesel, where ethyl palmitate constitutes 37.36% and ethyl stearate 14.78% of the ester fraction [2]. They serve as model compounds for evaluating the thermophysical, combustion, and phase-change properties of saturated FAEE components independent of the confounding effects introduced by unsaturated esters in complex biodiesel mixtures.

Ethyl Hexadecanoate and Ethyl Octadecanoate: Why Generic FAEE or Methyl Ester Substitution Fails for Technical Applications


Substituting ethyl hexadecanoate or ethyl octadecanoate with their methyl ester counterparts (methyl palmitate or methyl stearate) or with unsaturated ethyl esters (e.g., ethyl oleate) is technically inadvisable due to quantifiable divergences in key performance parameters. Methyl esters exhibit higher melting points and inferior cold flow behavior compared to ethyl esters, directly impacting low-temperature operability [1]. Furthermore, the cetane numbers of saturated ethyl esters (ethyl stearate CN=86.83, ethyl palmitate CN=86.55) are significantly higher than those of unsaturated esters, a difference that directly governs ignition delay and NOx emission profiles in compression ignition engines [2]. The following evidence quantifies these non-interchangeable properties.

Ethyl Hexadecanoate and Ethyl Octadecanoate: Head-to-Head Quantitative Differentiation Evidence


Cetane Number Differentiation: Ethyl Stearate and Ethyl Palmitate vs. Unsaturated Ethyl Oleate

In a controlled CI engine study using isolated fatty acid ethyl esters, ethyl stearate (CN=86.83) and ethyl palmitate (CN=86.55) exhibited markedly higher cetane numbers than ethyl oleate [1]. This elevated cetane number directly reduced ignition delay, which in turn moderated the heat release rate and led to reduced NOx emissions relative to biodiesel blends containing higher proportions of unsaturated esters [1].

Biodiesel combustion Cetane number NOx emissions Ignition delay

Melting Point and Cold Flow Advantage: Ethyl Esters vs. Methyl Esters

Binary and ternary phase diagrams of ethyl palmitate/methyl palmitate, ethyl stearate/methyl palmitate, and ethyl oleate/methyl palmitate systems revealed that blends containing ethyl esters consistently achieved lower liquidus temperatures than equivalent mixtures composed solely of methyl esters [1]. This experimentally verified melting point depression demonstrates the superior cold flow properties imparted by the ethyl ester moiety.

Biodiesel cold flow Melting point depression Solid-liquid equilibrium Fuel operability

Thermal Energy Storage: Latent Heat and Melting Enthalpy of Ethyl Palmitate vs. Methyl Palmitate

Differential scanning calorimetry (DSC) of fatty acid ester/polyacrylonitrile (PAN) composite nanofibers revealed that ethyl palmitate/PAN composites exhibited a melting enthalpy of 95.37 kJ/kg, whereas methyl palmitate/PAN composites yielded 110.4 kJ/kg [1]. Although methyl palmitate provides higher latent heat storage capacity, ethyl palmitate offers a lower melting peak temperature (29.37°C vs. 31.93°C for methyl palmitate), which may be advantageous for applications requiring phase change within a specific lower temperature window [1].

Phase change materials Thermal energy storage Latent heat DSC enthalpy

Thermal Conductivity Enhancement in Eutectic PCM: Ethyl Stearate-Ethyl Palmitate Mixture vs. Metal-Coated Nanocapsules

A eutectic mixture of ethyl stearate and ethyl palmitate was encapsulated and coated with various metals to enhance thermal conductivity. The uncoated eutectic mixture exhibited a baseline thermal conductivity of 0.257 ± 0.007 W·m⁻¹·K⁻¹ . Metal coating with cobalt, copper, or silver increased conductivity to 0.660 ± 0.019, 0.693 ± 0.020, and 0.713 ± 0.021 W·m⁻¹·K⁻¹, respectively . Notably, the nanocapsules maintained constant phase change properties even after 1000 melting/freezing thermal cycles .

Phase change materials Thermal conductivity Eutectic mixtures Nanocapsules

Oxidative Stability: Activation Energy Parity Among Saturated Ethyl Esters

Differential scanning calorimetry (DSC) was used to assess the autoxidation kinetics of saturated C12-C18 fatty acid ethyl esters, including ethyl laurate, ethyl myristate, ethyl palmitate, and ethyl stearate [1]. The calculated overall activation energies for oxidation fell within the narrow range of 106.0–123.3 kJ/mol, and the overall rate constants (k) were not dependent on the length of the carbon chain [1]. This indicates that, among saturated ethyl esters, oxidative stability is essentially chain-length independent under the tested conditions.

Oxidative stability Autoxidation kinetics DSC Activation energy

Ethyl Hexadecanoate and Ethyl Octadecanoate: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Biodiesel Emission Optimization: Saturated Ethyl Esters for Reduced NOx

When formulating biodiesel blends to meet stringent NOx emission standards, procurement should prioritize feedstocks rich in saturated ethyl esters, specifically ethyl stearate (CN=86.83) and ethyl palmitate (CN=86.55), over those dominated by unsaturated esters like ethyl oleate. The higher cetane numbers of these saturated components directly reduce ignition delay and moderate heat release rate, leading to measurably lower NOx emissions in CI engine operation [1].

Cold-Climate Biodiesel Formulation: Ethyl Esters as Melting Point Depressants

For biodiesel intended for use in low-temperature environments, blending ethyl palmitate and ethyl stearate into methyl ester-based biodiesel is a validated strategy to depress the overall liquidus temperature and improve cold flow properties [1]. The solid-liquid phase diagrams confirm that ethyl ester-containing mixtures achieve lower melting temperatures than methyl ester-only blends, justifying the procurement of ethyl esters as cold flow improvers [1].

Thermal Energy Storage: Ethyl Stearate-Ethyl Palmitate Eutectic PCM with Enhanced Conductivity

For latent heat thermal energy storage systems requiring moderate phase transition temperatures and tunable thermal conductivity, the ethyl stearate-ethyl palmitate eutectic mixture serves as a baseline PCM core material. Its baseline thermal conductivity of 0.257 W·m⁻¹·K⁻¹ can be enhanced up to 2.77× (to 0.713 W·m⁻¹·K⁻¹) through metal-coated nanocapsule engineering while maintaining stable phase change properties over 1000 thermal cycles [1]. This data enables rational selection of the eutectic mixture and appropriate encapsulation strategies.

Oxidative Stability Screening: Saturated Ethyl Esters as Kinetically Equivalent Candidates

When screening saturated ethyl esters for applications where oxidative stability is a concern (e.g., high-temperature lubricants, long-term storage of biodiesel), data indicate that ethyl palmitate and ethyl stearate exhibit activation energies for autoxidation (106–123 kJ/mol) that are statistically indistinguishable from those of shorter-chain saturated ethyl esters [1]. Consequently, procurement decisions among saturated C12-C18 ethyl esters can be driven by other performance metrics (melting point, viscosity, cetane number) without compromising oxidative stability.

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